molecular formula C8H5F3N2O B1199187 6-Methyl-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile CAS No. 654-49-9

6-Methyl-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B1199187
CAS No.: 654-49-9
M. Wt: 202.13 g/mol
InChI Key: IMPQPQKUDMOZHV-UHFFFAOYSA-N
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Description

6-Methyl-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound that features a pyridine ring substituted with a trifluoromethyl group, a cyano group, and a methyl group

Scientific Research Applications

6-Methyl-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile has several applications in scientific research:

Safety and Hazards

The compound is classified under the GHS07 hazard class. The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method is the Biginelli reaction, which is a three-component condensation reaction involving an aldehyde, a β-keto ester, and urea or thiourea. The reaction is usually carried out under acidic conditions and can be catalyzed by various acids such as hydrochloric acid or sulfuric acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce primary amines .

Mechanism of Action

The mechanism by which 6-Methyl-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile exerts its effects involves interactions with various molecular targets. For instance, its biological activity may be attributed to its ability to inhibit specific enzymes or interact with cellular receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

  • 6-Methyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile
  • 6-Methyl-2-oxo-4-(chloromethyl)-1,2-dihydropyridine-3-carbonitrile
  • 6-Methyl-2-oxo-4-(bromomethyl)-1,2-dihydropyridine-3-carbonitrile

Uniqueness

Compared to similar compounds, 6-Methyl-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile is unique due to the presence of the trifluoromethyl group. This group imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, which can enhance the compound’s biological activity and make it a valuable intermediate in drug development .

Properties

IUPAC Name

6-methyl-2-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2O/c1-4-2-6(8(9,10)11)5(3-12)7(14)13-4/h2H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMPQPQKUDMOZHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30289563
Record name 6-Methyl-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

654-49-9
Record name 654-49-9
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Record name 6-Methyl-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile
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Record name 6-methyl-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile
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Synthesis routes and methods I

Procedure details

3-Cyano-6-methyl-4-trifluoromethylpyrid-2-one was prepared from 1,1,1-trifluoroacetylacetone and cyanoacetamide following the procedure of Kametani and Sato (Yakugaku Kenkyu 34, 117, 1962). 3-Cyano-4,6-dimethylpyrid-2-one and 3-cyano-4,5,6-trimethylpyrid-2-one were similarly prepared from acetylacetone and cyanoacetamide, and 3-methylpentan-2,4-dione and cyanoacetamide respectively.
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Synthesis routes and methods II

Procedure details

6-Methyl-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile was fluorinated as described for 5-fluoro-4-isopropyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. The product was isolated as a 3:1 mixture of 6-methyl-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile (starting material) and 5-fluoro-6-methyl-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile. For 5-fluoro-6-methyl-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile, LCMS E-S (M+H)=221.2. This mixture of nitriles was subjected to the reduction conditions as described above for 3-(Aminomethyl)-5-fluoro-4-isopropyl-6-methylpyridin-2(1H)-one. For fluorinated compound LCMS (ES) (M+H) showed 225.2 and for non-fluorinated analog LCMS (ES) (M+H) showed 207.2. Subsequent coupling reaction was performed with the crude mixture of amines without further purifications. For 3-(ethyl(1-methylpiperidin-4-yl)amino)-N-((5-fluoro-6-methyl-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridin-3-yl)methyl)-2-methyl-5-(trifluoromethyl)benzamide diformate; 1HNMR (400 MHz, CD3OD) δ ppm 8.32 (s, 2H), 7.50 (s, 1H), 7.34 (s, 1H), 4.59 (s, 2H), 3.40 (br, 2H), 3.18 (br, m, 1H), 3.09 (q, J=6.8, 2H), 2.96 (br, m, 2H), 2.78 (s, 3H), 2.35 (s, 3H), 2.29 (d, J=3.2 Hz, 3H), 1.98 (br, d, J=13.2 Hz, 2H), 1.80 (br, m, 2H), 0.84 (t, J=6.8 Hz, 3H); MS (ES) (M+H) 551.5.
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Synthesis routes and methods III

Procedure details

To a solution of 2-cyanoacetamide (14.0 g, 166 mmol) and trifluoroacetylacetone (20.0 ml, 166 mmol) in H2O (332 ml) was added K2CO3 (6.60 g, 47.9 mmol). The mixture was stirred at 23° C. for 15 h. The precipitated solid was filtered with Buchner funnel, washed with ice cold H2O, and dried with hot air (60° C., 16 h) to give the titled compound (17.6 g, 52%). 1H NMR (400 MHz, DMSO-d6): δ ppm 2.38 (s, 3H), 6.66 (s, 1H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Methyl-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile
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6-Methyl-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile
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6-Methyl-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile
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6-Methyl-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile
Reactant of Route 5
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Reactant of Route 6
6-Methyl-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile

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